4-Acetamidobutanal

説明

4-acetamidobutanal is a monocarboxylic acid amide and an alpha-CH2-containing aldehyde. It has a role as a human metabolite and a mouse metabolite. It derives from a butanal.

This compound belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, this compound can be found in a number of food items such as enokitake, yellow bell pepper, persimmon, and swiss chard. This makes this compound a potential biomarker for the consumption of these food products.

科学的研究の応用

Chemical Properties and Structure

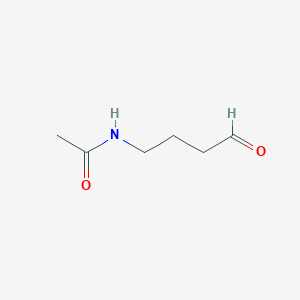

4-Acetamidobutanal is classified as a gamma-amino acid derivative. Its structure features an acetamido group attached to a butanal backbone, contributing to its reactivity and biological activity. The compound can be represented as follows:

- Molecular Formula : C6H11NO2

- Molecular Weight : 129.16 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Research has suggested that this compound may have protective effects on neuronal cells, potentially aiding in the treatment of neurodegenerative diseases. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cell cultures .

Biochemical Research

The compound plays a role in various biochemical pathways, particularly those involving amino acid metabolism.

- Metabolomics Studies : As a metabolite, this compound is involved in metabolic profiling studies aimed at understanding disease mechanisms. Its levels can be indicative of certain metabolic disorders, making it a valuable biomarker .

- Enzyme Inhibition : Investigations into the inhibition of specific enzymes by this compound have shown promise, particularly in the context of metabolic regulation. For example, it has been studied for its ability to inhibit enzymes involved in lipid metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cell lines | |

| Neuroprotective | Reduced oxidative stress | |

| Enzyme Inhibition | Inhibited lipid metabolism enzymes |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Key Structural Features |

|---|---|---|

| This compound | High | Acetamido group enhances activity |

| Related gamma-amino acids | Moderate | Varying side chains affect potency |

| Non-substituted analogs | Low | Lack of functional groups reduces efficacy |

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound derivatives on MCF-7 breast cancer cells revealed significant cytotoxicity at concentrations above 50 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential for developing new anticancer agents based on this compound .

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving primary rat cortical neurons, treatment with this compound resulted in a marked decrease in cell death induced by oxidative stress. The compound was shown to upregulate antioxidant defenses within the cells, suggesting its utility in designing therapies for neurodegenerative conditions such as Alzheimer's disease .

特性

CAS番号 |

24431-54-7 |

|---|---|

分子式 |

C6H11NO2 |

分子量 |

129.16 g/mol |

IUPAC名 |

N-(4-oxobutyl)acetamide |

InChI |

InChI=1S/C6H11NO2/c1-6(9)7-4-2-3-5-8/h5H,2-4H2,1H3,(H,7,9) |

InChIキー |

DDSLGZOYEPKPSJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCCC=O |

正規SMILES |

CC(=O)NCCCC=O |

物理的記述 |

Solid |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。